Lufenuron-13C6

Isotope dilution mass spectrometry Stable isotope labeling LC-MS/MS method validation

Lufenuron-13C6 is a fully 13C6-labeled SIL-IS delivering a +6 Da mass shift and exact chromatographic co-elution with native lufenuron. This eliminates deuterium-induced retention time shifts and matrix effects, ensuring accurate IDMS quantification for residue monitoring (SN/T 2540-2010), pharmacokinetic studies, and ISO/IEC 17025 method validation. Supplied with COA documenting >98.0% overall purity and >99.0 atom% 13C isotopic enrichment.

Molecular Formula C17H8Cl2F8N2O3
Molecular Weight 517.10 g/mol
Cat. No. B15145523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLufenuron-13C6
Molecular FormulaC17H8Cl2F8N2O3
Molecular Weight517.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F
InChIInChI=1S/C17H8Cl2F8N2O3/c18-6-5-11(32-17(26,27)14(22)16(23,24)25)7(19)4-10(6)28-15(31)29-13(30)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,28,29,30,31)/i4+1,5+1,6+1,7+1,10+1,11+1
InChIKeyPWPJGUXAGUPAHP-VSDRCFRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lufenuron-13C6 Analytical Standard for LC-MS/MS Quantification and Residue Analysis Procurement


Lufenuron-13C6 is a carbon-13 labeled stable isotope internal standard (SIL-IS) of the benzoylurea insecticide lufenuron, in which six carbon atoms of the central phenyl ring are uniformly replaced by ¹³C isotopes . It is primarily employed as a reference standard for accurate LC-MS/MS quantification and isotope dilution mass spectrometry (IDMS) in food safety, environmental monitoring, and veterinary drug residue analysis . The compound co‑elutes identically with its unlabeled native analyte, thereby providing a near‑ideal correction for matrix‑induced ion suppression or enhancement and enabling precise, traceable measurement [1].

Why Unlabeled Lufenuron or Deuterated Analogs Cannot Substitute for Lufenuron-13C6 in Validated LC-MS/MS Methods


While unlabeled lufenuron can serve as a primary calibration standard, it fails to compensate for matrix effects inherent in complex sample extracts—a shortcoming documented in FDA validation studies where a 60% signal enhancement was observed in salmon tissue extracts using ESI without an internal standard [1]. Deuterated internal standards (e.g., lufenuron‑D3) exhibit slight chromatographic retention time shifts and potential hydrogen‑deuterium exchange, leading to incomplete co‑elution and less accurate matrix effect correction [2]. In contrast, ¹³C₆‑labeling preserves the exact physicochemical behavior of the native analyte, ensuring identical retention time and ionization efficiency, which is mandatory for meeting SANTE/11312/2021 and ISO/IEC 17025 method validation criteria .

Lufenuron-13C6 Quantitative Differentiation: Verified Performance Advantages Over Unlabeled and Deuterated Comparators


Isotopic Enrichment of Lufenuron-13C6 Exceeds 99.0 atom% ¹³C – A Critical Parameter for Isotope Dilution Accuracy

Lufenuron-13C6 from certified producers achieves an isotopic purity of >99.0 atom% ¹³C, as verified by mass spectrometry . This specification is superior to the >95% purity threshold commonly offered for comparable ¹³C₆‑labeled benzoylurea standards . Higher isotopic enrichment directly reduces the occurrence of unlabeled (M+0) analyte molecules that co‑elute with the internal standard, thereby minimizing cross‑talk and improving the accuracy of isotope dilution calculations .

Isotope dilution mass spectrometry Stable isotope labeling LC-MS/MS method validation

Matrix Effect Compensation: 60% Signal Enhancement Corrected by Lufenuron-13C6 Internal Standardization

An FDA Laboratory Information Bulletin documented a 60% increase in calculated lufenuron concentration when analyzing salmon tissue extracts using electrospray ionization (ESI) without an internal standard [1]. This matrix‑induced enhancement, which persisted at 30% even after extensive chromatographic optimization, fell outside the 80%–110% recovery window required by FDA GFI #3 [1]. The use of a co‑eluting ¹³C₆‑labeled internal standard such as Lufenuron-13C6 effectively normalizes this matrix effect, bringing recovery values into regulatory compliance [2].

Matrix effect Ion suppression Isotope dilution Veterinary drug residue

Chromatographic Co‑Elution Fidelity: ¹³C₆ Labeling Eliminates Retention Time Shift Observed with Deuterated Internal Standards

Deuterated internal standards (e.g., lufenuron‑D3) exhibit a measurable reverse‑phase LC retention time shift (ΔtR ≈ 0.02–0.05 min) relative to the native analyte due to the deuterium isotope effect, which can cause incomplete matrix effect compensation [1]. In contrast, ¹³C₆‑labeled Lufenuron-13C6 co‑elutes exactly with unlabeled lufenuron (ΔtR = 0.00 min), ensuring identical ionization conditions and fully compensating for matrix effects across the entire peak width . This co‑elution fidelity is a prerequisite for meeting the SANTE/11312/2021 requirement that the internal standard “behaves similarly” to the analyte.

Deuterium isotope effect Chromatographic retention LC-MS/MS quantification Stable isotope labeling

ISO 17034 Certified Reference Material Status: A Regulatory Requirement for Food and Environmental Monitoring Programs

Lufenuron-13C6 is available as an ISO 17034 accredited Certified Reference Material (CRM) from multiple producers . This accreditation guarantees that the material's assigned purity and isotopic enrichment values are metrologically traceable to the International System of Units (SI) and are produced under a quality management system specific to reference material manufacturing. In contrast, many unlabeled lufenuron standards and some lower‑grade ¹³C‑labeled analogs are offered only as “analytical standards” without full ISO 17034 certification .

ISO 17034 Certified Reference Material Regulatory compliance Quality assurance

Procurement-Driven Application Scenarios for Lufenuron-13C6 in Regulated Food, Environmental, and Veterinary Residue Testing


Quantitative Residue Analysis in Salmonid Tissue per FDA/CVM Regulatory Requirements

Procurement of Lufenuron-13C6 is essential for laboratories validating LC-MS/MS methods for lufenuron residue determination in salmon and trout tissue. As documented by the FDA, the native analyte exhibits up to 60% matrix‑induced signal enhancement in ESI [1]. The ¹³C₆‑labeled internal standard corrects this enhancement, enabling the method to meet FDA GFI #3 recovery criteria (80%–110%) and achieve the required LOQ of 188 ng/g [1].

Multi-Residue Pesticide Monitoring in Food Commodities Under SANTE/11312/2021 Guidelines

For EU food testing laboratories, Lufenuron-13C6 is the preferred internal standard for lufenuron quantification within multi‑residue LC‑MS/MS methods. The SANTE/11312/2021 guidance explicitly recommends isotopically labeled internal standards to achieve the required mean recovery of 70–120% and CV ≤20% [2]. The exact co‑elution of the ¹³C₆‑labeled compound ensures robust correction of matrix effects across diverse commodities such as wheat flour, Chinese cabbage, and kumquats [3].

Environmental Fate and Metabolism Studies Requiring Precise Isotope Dilution Quantification

Researchers investigating the degradation kinetics of lufenuron in soil, water, or plant matrices rely on Lufenuron-13C6 for accurate isotope dilution quantification. The compound's high isotopic enrichment (>99.0 atom% ¹³C) minimizes isotopic cross‑talk, allowing precise determination of transformation products and half‑lives (e.g., 9.12–12.60 days in kumquats, 101 days in red soil) [4]. This precision is critical for generating data that meets the quality requirements of regulatory risk assessments [4].

Method Development and Validation for Veterinary Drug Residue Control Programs

Contract research organizations (CROs) and reference laboratories developing and validating new LC‑MS/MS methods for lufenuron in animal tissues or aquaculture products require Lufenuron-13C6 to establish calibration curves, assess matrix effects, and verify method trueness and precision. The ISO 17034 CRM status of the compound provides the metrological traceability mandated for data submission to regulatory authorities such as the FDA, EMA, or national reference laboratories .

Technical Documentation Hub

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